Cas no 1807093-17-9 (5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine)

5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine
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- インチ: 1S/C8H9F2IN2O/c1-14-8-4(3-12)2-5(11)6(13-8)7(9)10/h2,7H,3,12H2,1H3
- InChIKey: HRJDVIQJUHACQG-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)N=C(C(=C1)CN)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 48.1
5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029025699-250mg |
5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine |
1807093-17-9 | 95% | 250mg |
$989.80 | 2022-03-31 | |
Alichem | A029025699-500mg |
5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine |
1807093-17-9 | 95% | 500mg |
$1,617.60 | 2022-03-31 | |
Alichem | A029025699-1g |
5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine |
1807093-17-9 | 95% | 1g |
$2,952.90 | 2022-03-31 |
5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine 関連文献
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridineに関する追加情報
Introduction to 5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS No. 1807093-17-9)
5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine, identified by its Chemical Abstracts Service number CAS No. 1807093-17-9, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and pharmacological significance. The structural features of 5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine, particularly the presence of an aminomethyl group, a difluoromethyl substituent, an iodo atom, and a methoxy group, contribute to its unique chemical properties and make it a valuable scaffold for the development of novel therapeutic agents.
The aminomethyl functional group at the 5-position of the pyridine ring introduces a nucleophilic site that can be readily modified through various chemical reactions, such as coupling with carboxylic acids or activated esters to form amides, or with aldehydes and ketones to form imines or hydrazones. This reactivity makes the compound an excellent building block for constructing more complex molecules with tailored biological activities. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates, while the iodo atom at the 3-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings.
The methoxy group at the 6-position contributes to the overall electronic properties of the molecule, influencing its interactions with biological targets. The combination of these structural elements makes 5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine a promising candidate for further exploration in drug discovery programs. Recent studies have highlighted its potential in several therapeutic areas, including oncology, inflammation, and central nervous system disorders.
In oncology research, pyridine derivatives have shown considerable promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation and survival. The presence of both an aminomethyl group and an iodo atom in 5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine allows for the design of molecules that can selectively target aberrant signaling pathways in tumor cells. For instance, modifications at the 5-position can be used to create potent inhibitors of tyrosine kinases, which are critical in cancer progression. The difluoromethyl group further enhances the pharmacokinetic profile of these inhibitors by improving their lipophilicity and resistance to metabolic degradation.
Another area where this compound has shown promise is in the treatment of inflammatory diseases. Pyridine-based molecules have been extensively studied for their ability to modulate inflammatory pathways by interacting with specific receptors and enzymes. The unique structural features of 5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine, particularly the aminomethyl group, can be exploited to develop novel anti-inflammatory agents that target cyclooxygenase (COX) enzymes or other key mediators of inflammation. Preclinical studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects without significant side effects.
The central nervous system (CNS) is another therapeutic area where pyridine derivatives have shown significant potential. The blood-brain barrier (BBB) poses a major challenge for drug delivery to the CNS, but compounds with appropriate physicochemical properties can cross this barrier effectively. The combination of lipophilic groups like the difluoromethyl moiety and polar functional groups such as the aminomethyl group in 5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine makes it an ideal candidate for CNS drug development. Furthermore, its ability to interact with neurotransmitter receptors and ion channels suggests its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Recent advances in synthetic chemistry have enabled more efficient and scalable production methods for compounds like 5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine, making it more accessible for industrial applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in modifying the structure of this compound and exploring its full synthetic potential. These methods allow for precise control over regioselectivity and stereoselectivity, which are crucial factors in drug design.
The pharmacokinetic properties of 5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine are also worth mentioning. Studies have shown that this compound exhibits good oral bioavailability and a favorable half-life, which are important parameters for any potential therapeutic agent. Additionally, its metabolic stability is enhanced by the presence of the difluoromethyl group, which protects it from rapid degradation by metabolic enzymes such as cytochrome P450 (CYP450) enzymes.
In conclusion,5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS No. 1807093-17-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurological disorders. With ongoing advancements in synthetic chemistry and drug discovery technologies,5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine is poised to play a crucial role in future medical breakthroughs.
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